molecular formula C9H17IO B13290078 1-Iodo-2-methoxycyclooctane

1-Iodo-2-methoxycyclooctane

Cat. No.: B13290078
M. Wt: 268.13 g/mol
InChI Key: IEFZRBKSMIYBHM-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxycyclooctane is an organic compound with the molecular formula C9H17IO It is a derivative of cyclooctane, where an iodine atom and a methoxy group are attached to the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycyclooctane can be synthesized through a multi-step process involving the iodination of 2-methoxycyclooctane. The typical synthetic route includes:

    Iodination: The reaction of 2-methoxycyclooctane with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

1-Iodo-2-methoxycyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products:

  • Substitution reactions yield various substituted cyclooctane derivatives.
  • Oxidation reactions produce carbonyl compounds.
  • Reduction reactions result in the formation of cyclooctane derivatives with hydrogen replacing the iodine atom.

Scientific Research Applications

1-Iodo-2-methoxycyclooctane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxycyclooctane involves its interaction with molecular targets through its iodine and methoxy functional groups. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Iodo-2-methoxycyclooctane can be compared with other similar compounds such as:

    1-Iodo-2-methoxynaphthalene: Similar in structure but with a naphthalene ring instead of a cyclooctane ring.

    1-Iodo-2-methoxybenzene: Contains a benzene ring instead of a cyclooctane ring.

    1-Iodo-2-methoxycyclohexane: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.

Uniqueness: this compound is unique due to its eight-membered cyclooctane ring, which imparts distinct chemical properties and reactivity compared to its six-membered and aromatic counterparts.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

1-iodo-2-methoxycyclooctane

InChI

InChI=1S/C9H17IO/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3

InChI Key

IEFZRBKSMIYBHM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCCC1I

Origin of Product

United States

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